molecular formula C₁₅H₁₇D₃N₄O₃ B1155447 N2-Methyl Trimethoprim-D3 (Impurity)

N2-Methyl Trimethoprim-D3 (Impurity)

Cat. No.: B1155447
M. Wt: 307.36
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Description

Evolution of Impurity Profiling in Pharmaceutical Research

Impurity profiling, the identification, quantification, and control of impurities in drug substances and products, has undergone a significant evolution. researchgate.netresearchgate.net Initially a matter of general purity assessment, it has transformed into a highly sophisticated and regulated discipline. researchgate.net Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and others have established stringent guidelines that mandate the characterization and control of impurities. nih.govacs.org This shift has been driven by the understanding that even minute quantities of impurities can impact a drug's safety and efficacy. chemicalbook.comresearchgate.net Advances in analytical techniques, particularly hyphenated methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (NMR), have been instrumental in this evolution, enabling the detection and structural elucidation of impurities at increasingly lower levels. researchgate.netnih.gov

Significance of Impurities in Drug Substance Quality and Process Chemistry Research

Impurities in a drug substance can originate from various sources, including raw materials, synthetic by-products, degradation products, and residual solvents. acs.orgunn.edu.ng Their significance is multifaceted. From a quality perspective, the presence of impurities can affect the stability of the API, leading to a reduced shelf life. researchgate.net In process chemistry, the study of impurities provides invaluable feedback for optimizing synthetic routes to minimize their formation. unn.edu.ng Understanding the impurity profile is not just a regulatory hurdle but a critical component of ensuring the consistency and quality of the final drug product. nih.gov

Introduction to Deuterated Active Pharmaceutical Ingredients (APIs) and Isotopic Considerations

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). researchgate.net In recent years, this subtle structural modification has emerged as a significant strategy in drug development. nih.gov

The replacement of hydrogen with deuterium can have a profound impact on a drug's metabolic profile. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. medchemexpress.com This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower required dose. researchgate.net The first FDA-approved deuterated drug, deutetrabenazine, demonstrated these advantages, paving the way for further research into deuterated APIs. nih.gov

The synthesis of deuterated compounds presents unique challenges, a primary one being the management of isotopic purity. rsc.orgekb.eg It is often difficult to achieve 100% deuteration at the intended sites, leading to a mixture of isotopologues with varying degrees of deuteration. rsc.org Furthermore, the synthesis can introduce conventional chemical impurities that are themselves deuterated. The presence of unlabeled or partially labeled material as an impurity in a deuterated standard can lead to inaccurate results in quantitative bioanalysis. nih.gov The analysis and control of these isotopic and chemical impurities are critical for ensuring the quality and consistency of the deuterated API. ekb.eg

Contextualization of N2-Methyl Trimethoprim-D3 as a Key Impurity in Research

Trimethoprim (B1683648) is a widely used antibiotic that functions by inhibiting dihydrofolate reductase. nih.govnih.gov In the context of developing deuterated versions of Trimethoprim, impurities such as N2-Methyl Trimethoprim-D3 become significant. This compound is a deuterated analogue of a known Trimethoprim impurity, N2-Methyl Trimethoprim. acs.org Its presence can arise from the methylation of the deuterated Trimethoprim molecule during synthesis. As a certified reference material, N2-Methyl Trimethoprim-D3 is crucial for the development and validation of analytical methods aimed at detecting and quantifying this specific impurity in batches of deuterated Trimethoprim. nih.govacs.org This ensures that the final deuterated drug substance meets the required purity and quality standards.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

N2-Methyl Trimethoprim-D3 (Impurity)

PropertyValueReference
Chemical NameN2-Methyl-5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D3 nih.gov
Synonyms4-Amino-2-methylamino-5-(3,4,5-trimethoxybenzyl)pyrimidine-D3 nih.gov
Molecular FormulaC15H18D3N4O3 nih.gov
RoleLabeled analogue of N2-Methyl Trimethoprim, used as an impurity standard acs.org

Trimethoprim

PropertyValueReference
Chemical Name5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine nih.gov
Molecular FormulaC14H18N4O3 nih.gov
Mechanism of ActionInhibits dihydrofolate reductase nih.gov

N2-Methyl Trimethoprim

PropertyValueReference
Chemical NameN2-Methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine acs.org
RoleProcess-related impurity of Trimethoprim nih.gov

Detailed Research Findings

While specific research dedicated solely to N2-Methyl Trimethoprim-D3 is limited, a comprehensive understanding can be constructed from studies on Trimethoprim and its non-deuterated impurities, combined with the principles of isotopic labeling.

The formation of N-methylated impurities in pharmaceuticals containing amine functionalities is a known issue in process chemistry. researchgate.netresearchgate.net These impurities can arise from various sources, including the presence of methylating agents in reagents or solvents, or through degradative pathways. thermofisher.comresearchgate.net In the synthesis of deuterated Trimethoprim, if a methylating agent is present, it can react with the amine groups of the deuterated Trimethoprim molecule, leading to the formation of N2-Methyl Trimethoprim-D3.

The characterization of such an impurity would rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a standard method for separating impurities from the main API. acs.orgpsu.edu For structural elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

Mass Spectrometry (MS): The mass spectrum of N2-Methyl Trimethoprim-D3 would be expected to show a molecular ion peak corresponding to its specific molecular weight. The fragmentation pattern would likely be similar to that of non-deuterated N2-Methyl Trimethoprim, with characteristic losses of fragments from the trimethoxybenzyl and pyrimidine (B1678525) rings. acs.org High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition and the presence of deuterium atoms. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra would provide detailed structural information. chemicalbook.com The absence of a proton signal at the N2-methyl position in the 1H NMR spectrum, coupled with the presence of a characteristic signal for the methyl group in the 13C NMR spectrum, would confirm the N-methylation. Deuterium NMR (2H NMR) could also be employed to confirm the location and extent of deuteration. nih.gov

The control of N2-Methyl Trimethoprim-D3 as an impurity is vital for ensuring the quality of any deuterated Trimethoprim API. Its presence, even in small amounts, could potentially alter the pharmacological or toxicological profile of the drug. Therefore, having a well-characterized reference standard of N2-Methyl Trimethoprim-D3 is essential for analytical method development, validation, and routine quality control testing. nih.gov

Properties

Molecular Formula

C₁₅H₁₇D₃N₄O₃

Molecular Weight

307.36

Synonyms

N2-Methyl-5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D3;  _x000B_4-Amino-2-methylamino-5-(3,4,5-trimethoxybenzyl)pyrimidine-D3;  N2-Methyl-5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D3

Origin of Product

United States

Mechanistic Studies on the Formation and Origin of N2 Methyl Trimethoprim D3 Impurity

Specific Mechanisms of Deuterium (B1214612) Incorporation and Mis-deuteration Leading to N2-Methyl Trimethoprim-D3

The presence of a deuterated methyl group (-CD3) at the N2-position points to specific events occurring during the synthesis of a deuterated form of Trimethoprim (B1683648). Deuterium is often incorporated into drug molecules to alter their metabolic profiles, typically by slowing down metabolic processes involving C-H bond cleavage, an effect known as the kinetic isotope effect. nih.govresearchgate.net

The synthesis of deuterated compounds can be complex, and achieving perfect regioselectivity is a challenge. researchgate.net For Trimethoprim, deuteration is often intended to be on the methoxy (B1213986) groups of the benzyl (B1604629) ring to slow oxidative metabolism, creating Trimethoprim-d9. medchemexpress.com The formation of N2-Methyl Trimethoprim-D3 is therefore a result of an unselective or unintended reaction.

Key mechanisms for this unselective deuteration include:

Inadvertent Methylation by Deuterated Solvents: The synthesis or purification of deuterated compounds often employs deuterated solvents. Methanol-d4 (B120146) (CD3OD) is a common solvent and deuterium source, sometimes used with catalysts like iridium to facilitate H-D exchange. researchgate.netnih.gov If the N2-amino group of Trimethoprim attacks a reactive species derived from CD3OD, it would directly attach a trideuteromethyl (-CD3) group.

In-situ Formation from C1 Impurities: If a C1 impurity like formaldehyde (B43269) is present during a deuteration step that utilizes a deuterated reducing agent (e.g., sodium borodeuteride), it could lead to the in-situ formation of a deuterated methyl group on the nitrogen via reductive amination.

The formation of N2-Methyl Trimethoprim-D3 is best described as a mis-deuteration event. The deuterium atoms are incorporated at an unintended position (N2) and as part of an unintended functional group (a methyl group) instead of the intended locations (e.g., the methoxy groups).

Over-deuteration would imply the incorporation of more deuterium atoms than intended on the target molecule.

Under-deuteration would mean fewer deuterium atoms were incorporated than planned.

Mis-deuteration accurately describes the scenario where deuteration occurs at the wrong site, leading to a structurally distinct and unintended impurity.

The process likely involves the N2-Methyl Trimethoprim impurity (formed as described in section 2.1) undergoing H-D exchange on its methyl group during the deuteration process. More plausibly, the impurity is formed directly from a deuterated C1 source during the synthesis of the deuterated API. For example, using deuterated dimethylformamide (DMF-d7) or methanol-d4 as a solvent can provide a source for the -CD3 group that reacts with Trimethoprim. nih.gov

Table 2: Comparison of Intended vs. Mis-deuteration Product

Compound Type Deuterium Location Rationale
Trimethoprim-d9 Intended Product On the three methoxy groups of the benzyl ring To slow oxidative metabolism medchemexpress.com
N2-Methyl Trimethoprim-D3 Mis-deuteration Impurity As a methyl group on the N2-position of the pyrimidine (B1678525) ring Unintended reaction with a deuterated C1 source/solvent nih.govpharmaffiliates.com

Kinetic Studies of N2-Methyl Trimethoprim-D3 Formation Rates

The degradation of trimethoprim has been modeled using different kinetic equations depending on the conditions.

Thermolytic Degradation: In a nonaqueous solution, the thermal degradation of trimethoprim at 80-140°C was best described by zero-order kinetics, with a calculated rate constant of 0.0113% per day at 25°C. nih.gov

Oxidative Degradation: The degradation of trimethoprim by UV-activated persulfate followed pseudo-first-order reaction kinetics. drugbank.com The rate constant (k_obs) increased from 4.95×10⁻³ s⁻¹ to 25.12×10⁻³ s⁻¹ as the persulfate concentration was increased from 100 µM to 500 µM. drugbank.com

Photolytic Degradation: The degradation via the UV/H₂O₂ process was also found to follow pseudo-first-order kinetics. drugbank.com

Table 3: Kinetic Data for General Trimethoprim Degradation

Degradation Type System Kinetic Model Rate Constant (k) Conditions Reference
Thermolytic Nonaqueous Solution Zero-order 0.0113% day⁻¹ 25°C (extrapolated) nih.gov
Oxidative UV/Persulfate Pseudo-first-order 4.95×10⁻³ s⁻¹ 100 µM Persulfate, pH 7.55 drugbank.com
Oxidative UV/Persulfate Pseudo-first-order 25.12×10⁻³ s⁻¹ 500 µM Persulfate, pH 7.55 drugbank.com

| Oxidative | UV/H₂O₂ | Pseudo-first-order | 1.657 µM min⁻¹ (Initial Rate) | 100 µM H₂O₂, pH 7.55 | drugbank.com |

While these kinetics describe the disappearance of the parent drug, they underscore the conditions under which impurities, including potentially N2-Methyl Trimethoprim-D3, could be generated. The rate of formation for this specific impurity would depend on the concentration of reactants (e.g., trimethoprim and any methylating species) and the specific process conditions (temperature, pH, light exposure).

Advanced Methodologies for Structural Elucidation and Characterization of N2 Methyl Trimethoprim D3 Impurity

Application of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of pharmaceutical impurities like N2-Methyl Trimethoprim-D3. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a compound's elemental formula.

For N2-Methyl Trimethoprim-D3, the expected molecular formula is C₁₅H₁₇D₃N₄O₃. pharmaffiliates.com HRMS analysis, often coupled with a liquid chromatography system (LC-HRMS), would first confirm the presence of an ion corresponding to the expected molecular weight. The instrument's high resolving power distinguishes the target impurity from other components in a mixture. pharmaffiliates.com The precise mass measurement of the molecular ion (e.g., [M+H]⁺) is then used to verify the elemental composition. This process is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The high sensitivity of modern mass spectrometry also allows for the detection and characterization of such impurities even at very low concentrations.

Table 1: Illustrative HRMS Data for N2-Methyl Trimethoprim-D3 This table presents expected, scientifically plausible data for HRMS analysis.

Parameter Theoretical Value Expected HRMS Result
Molecular Formula C₁₅H₁₇D₃N₄O₃ C₁₅H₁₇D₃N₄O₃
Monoisotopic Mass 307.1685 -
[M+H]⁺ Ion (Theoretical) 308.1758 -
[M+H]⁺ Ion (Measured) - 308.1755

| Mass Accuracy | - | < 2 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isotopic Purity Analysis

While HRMS provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of a molecule. azooptics.comconicet.gov.ar For a complex impurity like N2-Methyl Trimethoprim-D3, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals, confirm the location of the methyl group, and verify the position of the deuterium (B1214612) atoms. psu.edunih.gov

1H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. In N2-Methyl Trimethoprim-D3, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, the methoxy (B1213986) group protons, and the newly introduced N-methyl protons. A key feature would be the reduced integration of the signal corresponding to the deuterated methoxy group. Furthermore, the signal for the N-H proton of the secondary amine would be absent, and a new singlet corresponding to the N-CH₃ group would appear, providing strong evidence for the N-methylation at the N2 position. researchgate.netchemicalbook.com

Table 2: Illustrative ¹H NMR Data for N2-Methyl Trimethoprim-D3 (in DMSO-d₆) This table presents expected, scientifically plausible chemical shifts (δ) and multiplicities based on the structure and known data for Trimethoprim (B1683648). chemicalbook.com

Assignment Expected δ (ppm) Multiplicity Integration
Pyrimidine-H ~7.6 Singlet 1H
Aromatic-H ~6.6 Singlet 2H
NH₂ ~6.2 Broad Singlet 2H
OCH₃ (x2) ~3.7 Singlet 6H
OCH₃-D₃ - No signal -
CH₂ ~3.5 Singlet 2H

| N-CH₃ | ~3.1 | Singlet | 3H |

¹³C NMR Spectroscopy for Carbon Skeleton and Substitution Pattern

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of N2-Methyl Trimethoprim-D3 would show a distinct signal for the new N-methyl carbon. A crucial observation would be the signal for the carbon atom of the deuterated methoxy group (C-O-CD₃). Due to the coupling with deuterium (a spin-1 nucleus), this carbon signal would appear as a multiplet (typically a triplet) and would be shifted slightly upfield compared to its non-deuterated counterpart. This provides direct evidence for the location of the isotopic label. nih.govchemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Deuterium Localization

Two-dimensional NMR experiments are essential for unambiguously connecting the different parts of the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, although for a molecule with many singlet signals like Trimethoprim, its utility is focused on confirming the absence of couplings for most protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for this structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the signal from the N-methyl protons to the C2 and C4 carbons of the pyrimidine (B1678525) ring, confirming the methylation site. The absence of a correlation from a methoxy proton signal to one of the aromatic carbons (C3', C4', or C5') would further pinpoint the location of the D3-methoxy group.

Integration of Chromatographic Techniques for Impurity Isolation Prior to Spectroscopic Analysis

To obtain high-quality NMR data for definitive structural elucidation, the impurity must be isolated from the active pharmaceutical ingredient (API) and other impurities. conicet.gov.ar High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. nih.gov

Methods are developed, often using reversed-phase columns (e.g., C18), to achieve baseline separation of N2-Methyl Trimethoprim-D3 from Trimethoprim and other related substances. nih.govresearchgate.netthermofisher.com Gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous phase is a common strategy. nih.gov Once an analytical method is established, it can be scaled up to preparative HPLC. This allows for the collection of milligram quantities of the purified impurity, which is necessary for comprehensive 1D and 2D NMR analysis. The collected fractions are then processed to remove the mobile phase solvents before being dissolved in a deuterated NMR solvent for analysis.

Characterization of Isotopic Distribution Profiles in Deuterated Impurities

The analysis of the isotopic distribution profile, typically by HRMS, is vital for confirming the successful and specific incorporation of deuterium atoms. rsc.orgresearchgate.net Every molecule has a natural isotopic pattern due to the presence of ¹³C, ¹⁵N, and other heavy isotopes. Deuterium labeling causes a predictable shift in this pattern. researchgate.net

For N2-Methyl Trimethoprim-D3, the mass spectrum will show a cluster of ions. The most abundant ion (the monoisotopic peak) will be shifted by approximately 3 Da compared to its non-deuterated N-methyl analog. HRMS analysis allows for the accurate measurement of the relative intensities of the M, M+1, M+2, etc., peaks. By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for C₁₅H₁₇D₃N₄O₃, the isotopic enrichment can be determined with high confidence. rsc.org This analysis also helps to quantify the isotopic purity, ensuring the labeled standard is suitable for its intended use in quantitative studies. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
N2-Methyl Trimethoprim-D3
N2-Methyl Trimethoprim
Trimethoprim

Sophisticated Analytical Techniques for Detection, Quantification, and Impurity Profiling of N2 Methyl Trimethoprim D3 Impurity

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of non-volatile and thermally labile compounds like Trimethoprim (B1683648) and its impurities. nih.govnih.gov Method development and validation are performed according to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. nih.govjapsonline.com Validated methods provide assurance of linearity, accuracy, precision, specificity, and robustness. nih.govjptcp.com

Reversed-Phase HPLC (RP-HPLC) for Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Trimethoprim and its related substances, including N2-Methyl Trimethoprim-D3. researchgate.netresearchgate.net This method separates compounds based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica, is used. nih.govnih.govnih.gov The separation of Trimethoprim and its impurities is achieved using a polar mobile phase, which is generally a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govresearchgate.net The precise ratio of these components is optimized to achieve adequate separation. researchgate.net Detection is commonly performed using a UV detector, often at a wavelength of around 254 nm or 280 nm, where the pyrimidine (B1678525) chromophore of the analytes exhibits strong absorbance. nih.govnih.govresearchgate.net

The development of a new HPLC assay has enabled the identification of impurities not previously detectable by official pharmacopoeial methods. researchgate.netnih.gov For instance, a validated method using a C18 column with a mobile phase of methanol and sodium perchlorate (B79767) solution has proven effective for detecting multiple Trimethoprim impurities. nih.gov

Table 1: Example of RP-HPLC Method Parameters for Trimethoprim Impurity Analysis

ParameterConditionSource(s)
Column C18, 250 mm x 4.6 mm, 5 µm researchgate.net, nih.gov
Mobile Phase Water:Acetonitrile:Triethylamine (838:160:2, v/v), pH 5.5 nih.gov, researchgate.net
Flow Rate 1.0 - 1.4 mL/min researchgate.net, nih.gov
Detection UV at 254 nm nih.gov, researchgate.net, nih.gov
Column Temp. 40°C or Ambient researchgate.net, nih.gov
Injection Vol. 20 µL researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operates at higher pressures than conventional HPLC. This technology offers significant advantages for impurity profiling, including dramatically increased resolution, higher sensitivity, and substantially shorter analysis times. chromatographyonline.comresearchgate.net

For complex samples containing structurally similar impurities like N2-Methyl Trimethoprim-D3, the enhanced peak capacity and efficiency of UPLC are invaluable. researchgate.net A stability-indicating UPLC method can effectively separate the main component from all its degradation products and process-related impurities, ensuring the specificity of the analysis. researchgate.net The transition from HPLC to UPLC can provide a more detailed and accurate impurity profile in a fraction of the time, boosting productivity in quality control environments. nih.gov

Optimization of Chromatographic Parameters for N2-Methyl Trimethoprim-D3 Resolution

Achieving baseline separation between the API, N2-Methyl Trimethoprim-D3, and other potential impurities is the primary goal of method development. This requires systematic optimization of several key chromatographic parameters.

Mobile Phase pH: The pH of the mobile phase is a critical factor influencing the retention and selectivity of ionizable compounds like Trimethoprim and its N-methylated impurity. chromatographyonline.com Fine-tuning the pH can alter the ionization state of the analytes, leading to significant changes in their retention times and potentially resolving co-eluting peaks. chromatographyonline.com

Stationary Phase: Screening different column chemistries (e.g., C18, C8, Phenyl-Hexyl) is a common strategy. chromatographyonline.com Different stationary phases provide alternative selectivities, which can be exploited to resolve particularly challenging impurity pairs. chromatographyonline.com

Temperature: Column temperature affects mobile phase viscosity and reaction kinetics, thereby influencing retention times and peak shapes. researchgate.net Optimizing temperature can sometimes improve resolution and efficiency. researchgate.net

Application of Hyphenated Techniques for Comprehensive Impurity Profiling

While HPLC with UV detection is excellent for quantification, it does not provide structural information, which is essential for identifying unknown impurities. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for comprehensive impurity profiling. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the definitive technique for the structural elucidation and sensitive quantification of pharmaceutical impurities. americanpharmaceuticalreview.comnih.gov

For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the impurity, providing its molecular weight. High-resolution mass spectrometry (HRMS) instruments like Time-of-Flight (TOF) or Orbitrap can determine the elemental composition from the exact mass, greatly narrowing the possibilities for the molecular formula. americanpharmaceuticalreview.comnih.gov Subsequently, MS/MS experiments are performed, where the impurity ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern acts as a structural fingerprint, allowing for the definitive identification of the impurity by comparing it to the fragmentation of the parent compound or a reference standard. americanpharmaceuticalreview.com

The deuteration (D3) in N2-Methyl Trimethoprim-D3 makes it readily distinguishable from its non-deuterated counterpart by mass spectrometry. This technique is highly specific and sensitive, capable of detecting and quantifying impurities at levels far below those achievable with UV detection. nih.govnih.govresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Impurity Analysis

ParameterDescriptionPurposeSource(s)
Ionization Mode Electrospray Ionization (ESI), Positive ModeCreates charged ions from the analytes for MS detection. nih.gov
Precursor Ion (m/z) [M+H]+ of N2-Methyl Trimethoprim-D3Isolation of the specific impurity ion for fragmentation. americanpharmaceuticalreview.com
Product Ions (m/z) Specific fragment ionsStructural confirmation and quantification via Multiple Reaction Monitoring (MRM). nih.gov
Collision Energy Optimized voltage (eV)Controls the degree of fragmentation to generate a characteristic spectrum. mdpi.com
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (TQ)Provides high-resolution mass accuracy (Q-TOF) or high-sensitivity quantification (TQ). nih.gov, nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While Trimethoprim and its primary related substances are non-volatile and thus analyzed by LC, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying any volatile or semi-volatile impurities that may be present. americanpharmaceuticalreview.com These could include residual solvents from the manufacturing process or specific volatile degradation products.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection and identification. While direct analysis of Trimethoprim by GC-MS is not common due to its low volatility, the technique is crucial for completing the impurity profile by screening for compounds not amenable to LC analysis. Predicted GC-MS spectra for Trimethoprim exist, suggesting that analysis may be possible, potentially with derivatization to increase volatility.

Coupling of Chromatography with NMR (LC-NMR) for Direct Structure Elucidation

The unequivocal structural elucidation of impurities is a critical step in pharmaceutical development. While mass spectrometry (MS) provides vital information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for determining the precise molecular structure, including stereochemistry. semanticscholar.orgshimadzu.com However, isolating a sufficient quantity of a low-level impurity for standalone NMR analysis can be a significant and time-consuming challenge. registech.com

The hyphenation of Liquid Chromatography with NMR spectroscopy (LC-NMR) provides a powerful solution, combining the high-resolution separation capabilities of HPLC with the unparalleled structure elucidation power of NMR. conicet.gov.ar This technique allows for the direct, on-line identification of impurities like N2-Methyl Trimethoprim-D3 as they elute from the chromatography column, often without the need for prior isolation. conicet.gov.ar

In a typical LC-NMR workflow, the eluent from the HPLC column is directed into the NMR flow cell. conicet.gov.ar The analysis can be performed in different modes:

On-flow: NMR spectra are continuously acquired as the peak of interest passes through the flow cell. This method is rapid but provides lower sensitivity due to the short residence time of the analyte in the detector. semanticscholar.orgnih.gov

Stopped-flow: When the chromatographic peak corresponding to the impurity reaches its maximum in the flow cell, the pump is stopped. This allows for extended acquisition time, significantly enhancing the signal-to-noise ratio and enabling more complex, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to be performed directly on the trapped analyte. conicet.gov.ar

Loop-storage/trapping: The peak of interest is collected in a sample loop, and can be analyzed by NMR later, sometimes after multiple collections to increase the concentration. conicet.gov.ar

Challenges in LC-NMR: The primary limitation of LC-NMR is its inherent low sensitivity compared to MS. semanticscholar.org Furthermore, the use of standard protonated solvents in the HPLC mobile phase would generate overwhelming solvent signals in the ¹H NMR spectrum, obscuring the analyte's signals. To overcome this, expensive deuterated solvents must be used for the mobile phase, which can sometimes alter the chromatographic retention behavior. semanticscholar.orgnih.gov

Development of Stability-Indicating Analytical Methods for N2-Methyl Trimethoprim-D3 and Related Substances

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and selectively measure the concentration of an active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other related substances. The development of such a method is a regulatory requirement to ensure that the drug product's quality is maintained over its shelf life. nih.govnih.gov

For N2-Methyl Trimethoprim-D3, a SIAM must be able to resolve it from the main deuterated API, non-deuterated trimethoprim, and any degradants that may form under various stress conditions. researchgate.net The development and validation of a SIAM typically involves forced degradation (stress testing) studies. In these studies, the drug substance is exposed to conditions more severe than those anticipated during storage to accelerate its decomposition. nih.govnih.gov

The goal is to generate the likely degradation products and demonstrate that the analytical method can separate them from the main compound and from each other. researchgate.net This specificity is crucial for accurately monitoring the stability of the drug substance and product. propulsiontechjournal.com

Table 1: Typical Forced Degradation Conditions for Stability-Indicating Method Development

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 1.0 N HClTo test for degradation in an acidic environment. nih.gov
Base Hydrolysis 1.0 N NaOHTo test for degradation in an alkaline environment. nih.gov
Oxidation 3-10% H₂O₂To simulate oxidative degradation. nih.govresearchgate.net
Thermal Degradation 70°CTo evaluate the effect of heat on the compound's stability. nih.gov
Photolytic Degradation UV light (e.g., 254 nm)To assess the compound's sensitivity to light. nih.gov

This table presents a generalized summary of stress conditions often employed in forced degradation studies as described in the cited literature. nih.govresearchgate.net

The successful development of a SIAM, validated according to ICH guidelines, ensures reliable monitoring of the purity and stability of the API and its formulations. nih.govresearchgate.net

Orthogonal Chromatographic Approaches for Enhanced Specificity in Impurity Detection

Relying on a single chromatographic method for impurity profiling carries the risk that an impurity may co-elute with the main API peak or another impurity, leading to it being undetected or incorrectly quantified. chromatographyonline.com To mitigate this risk, orthogonal chromatographic approaches are employed. Orthogonal methods are analytical procedures that utilize different separation mechanisms or conditions to provide a comprehensive and more reliable impurity profile. researchgate.net

The principle is that two methods are considered orthogonal if they exhibit significantly different selectivities for the components in a mixture. chromatographyonline.com A peak that is unresolved in one system is likely to be separated in the second, orthogonal system. researchgate.net This approach maximizes the probability of detecting all impurities present in a sample. researchgate.netchromatographytoday.com

For the analysis of N2-Methyl Trimethoprim-D3 and related substances, a primary reversed-phase liquid chromatography (RPLC) method might be complemented by an orthogonal method such as:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar compounds that are poorly retained in RPLC. chromatographytoday.comchromatographytoday.com Given that many drug impurities are polar, HILIC can provide a very different selectivity profile. chromatographytoday.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often CO₂) as the main component of the mobile phase and is known to be orthogonal to RPLC. chromatographytoday.comchromatographytoday.com It is compatible with mass spectrometry and can often analyze a wide range of polar and non-polar impurities in a single run. chromatographytoday.com

Different RPLC Chemistries: Using RPLC columns with different stationary phases (e.g., C18 vs. Phenyl-Hexyl) or operating at significantly different mobile phase pH values can also provide a degree of orthogonality. chromatographyonline.com

Table 2: Comparison of Orthogonal Chromatographic Techniques

TechniquePrimary Separation MechanismBest Suited ForComplementary to
Reversed-Phase (RPLC) Hydrophobic (partitioning) interactionsNon-polar to moderately polar compoundsHILIC, SFC
HILIC Partitioning into an adsorbed water layer on a polar stationary phaseHighly polar compoundsRPLC
SFC Partitioning between supercritical fluid mobile phase and stationary phaseChiral compounds, broad range of polaritiesRPLC

This table summarizes the characteristics of common orthogonal chromatographic techniques based on information from the provided search results. chromatographyonline.comchromatographytoday.comchromatographytoday.com

By employing an orthogonal method, analytical scientists can confirm the specificity of their primary method and ensure that impurities like N2-Methyl Trimethoprim-D3 are fully resolved and accurately quantified. chromatographyonline.com

Challenges in Quantifying Low-Level Isotopic Impurities in Deuterated Drug Substances

The analysis of deuterated compounds presents a unique set of challenges that are not encountered with their non-deuterated counterparts. The primary challenge in manufacturing a deuterated API is achieving high isotopic purity at the desired molecular positions. nih.gov This process can lead to the formation of several isotopic impurities.

Key challenges include:

Presence of Unlabeled Drug: Residual starting material or incomplete deuteration can result in the presence of the non-deuterated version of the drug as an impurity. tandfonline.com

Under- and Over-Deuteration: The synthetic process may result in isotopologues with fewer (under-deuteration) or more (over-deuteration) deuterium (B1214612) atoms than intended. nih.govnih.gov

Isotopic Scrambling: Deuterium atoms may be incorporated at unintended positions within the molecule.

Inseparability: Isotopic mixtures are generally inseparable using common purification techniques like HPLC or crystallization. nih.gov Therefore, control of isotopic purity must be achieved during the chemical synthesis.

Quantifying these low-level isotopic variants is analytically demanding. While LC-MS can distinguish between compounds with different numbers of deuterium atoms based on their mass difference, it is often insufficient to precisely determine the location and quantity of deuterium in complex isotopic mixtures. nih.gov Similarly, ¹H NMR can be used to estimate the degree of deuteration by observing the reduction in signal intensity at specific positions, but this becomes challenging for complex molecules or low-level impurities. nih.gov

Specialized techniques like Molecular Rotational Resonance (MRR) spectroscopy are emerging as powerful tools for the unambiguous identification and quantification of individual isotopologues in a mixture, even at low levels. nih.govnih.gov However, there is currently a lack of established guidelines from regulatory bodies on how to specifically address and control isotopic impurities in deuterated APIs. nih.gov

Table 3: Analytical Challenges and Solutions for Deuterated Impurities

ChallengeDescriptionPotential Analytical Solution(s)
Isotopic Purity Ensuring the correct number of deuterium atoms are incorporated at the correct positions.High-resolution mass spectrometry (HRMS), NMR, Molecular Rotational Resonance (MRR). nih.govnih.gov
Quantification of Isotopologues Accurately measuring the percentage of under-deuterated or over-deuterated species.MRR is highly effective. nih.gov Quantitative NMR (qNMR) and MS can provide estimates.
Interference from Unlabeled Drug The presence of the non-deuterated API can interfere with analysis and quantification. tandfonline.comA well-validated, specific chromatographic method is required to separate it if possible, or mass-based detection to distinguish it.
Lack of Regulatory Guidance No specific guidelines outlining acceptable limits for isotopic impurities. nih.govRequires a case-by-case justification of control strategies based on safety and efficacy data.

This table synthesizes the challenges and potential analytical approaches for dealing with isotopic impurities as discussed in the cited literature. nih.govtandfonline.comnih.gov

Research on Reference Standards and Impurity Synthesis for N2 Methyl Trimethoprim D3

Design and Synthetic Strategies for High-Purity N2-Methyl Trimethoprim-D3 Reference Standards

The synthesis of N2-Methyl Trimethoprim-D3 as a high-purity reference standard necessitates a carefully designed strategy that combines the creation of the core N2-methylated structure with precise deuterium (B1214612) labeling. The primary goal is to produce a stable, well-characterized molecule suitable for use in demanding analytical applications, such as internal standards for quantitative mass spectrometry. medchemexpress.com

A plausible synthetic approach begins with a suitable trimethoprim (B1683648) precursor or trimethoprim itself, followed by selective N-methylation at the N2 position of the pyrimidine (B1678525) ring using a deuterated methylating agent. For instance, a reaction could involve a protected trimethoprim derivative to ensure methylation occurs at the desired nitrogen, followed by deprotection. The key step is the introduction of the trideuteromethyl (-CD3) group. This is typically achieved using a deuterated methylating agent like trideuteromethyl iodide (CD3I) or dimethyl-d6 sulfate. The reaction conditions must be meticulously controlled to achieve high yields and prevent unwanted side reactions or deuterium-hydrogen (D-H) exchange.

Chemo-enzymatic and Stereoselective Synthesis Approaches

Chemo-enzymatic synthesis integrates chemical and enzymatic steps to leverage the high selectivity of enzymes, while stereoselective synthesis is focused on controlling the three-dimensional arrangement of atoms. nih.gov Dihydrofolate reductase (DHFR) is the enzyme target of trimethoprim, where it inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid. mdpi.com While extensive research exists on trimethoprim's interaction with DHFR, the application of chemo-enzymatic methods specifically for the synthesis of the N2-Methyl Trimethoprim-D3 impurity is not widely documented in current literature.

In principle, an enzymatic step could be envisioned to perform a selective transformation on a precursor molecule that would be difficult to achieve with traditional chemical methods. However, for a small molecule like N2-Methyl Trimethoprim-D3, direct chemical synthesis is generally more straightforward and cost-effective.

Furthermore, since N2-Methyl Trimethoprim-D3 is an achiral molecule, stereoselective synthesis is not a requirement for the final product. Stereochemical considerations would only be relevant if a chiral intermediate were used in the synthetic pathway, which is not typical for the common routes to trimethoprim and its derivatives.

Optimization of Deuterium Incorporation Specificity and Yield

The successful synthesis of a deuterated reference standard hinges on the efficient and specific incorporation of deuterium atoms with minimal isotopic scrambling. researchgate.netresearchgate.net The primary challenge is to ensure the deuterium label is stable and does not undergo back-exchange with protium (B1232500) from solvents or reagents during the reaction or purification process. cerilliant.com

Strategies for Optimization:

Choice of Deuterated Reagent: The most direct method for synthesizing N2-Methyl Trimethoprim-D3 involves the use of a high-purity deuterated methylating agent, such as trideuteromethyl iodide (CD3I). The isotopic purity of this starting material is paramount to achieving high isotopic enrichment in the final product.

Reaction Conditions: The reaction solvent and base are critical. Aprotic solvents (e.g., DMF, THF) are preferred over protic solvents (e.g., methanol (B129727), water) to minimize the risk of D-H exchange. The choice of base must also be considered; non-nucleophilic, aprotic bases are often employed.

Minimizing H/D Exchange: During synthesis and work-up, exposure to acidic or basic aqueous conditions should be minimized or avoided entirely, as these conditions can facilitate the loss of deuterium, particularly if there are any acidic protons adjacent to the labeled site. cerilliant.com An alternate synthetic route may be required if significant exchange is observed. cerilliant.com

The yield of the deuteration step is optimized by adjusting reaction parameters such as temperature, reaction time, and stoichiometry of the reagents to drive the reaction to completion while suppressing the formation of byproducts.

Development of Synthetic Routes for Other Deuterated and Non-Deuterated Trimethoprim Impurities

The quality control of trimethoprim requires reference standards for various potential impurities that can arise from the manufacturing process or degradation. veeprho.com Synthetic routes have been developed for numerous non-deuterated and deuterated trimethoprim-related compounds.

Non-Deuterated Impurities: General methods for synthesizing 2,4-diamino-5-benzylpyrimidines often involve the condensation of a substituted benzaldehyde (B42025) with a suitable nitrile, followed by cyclization with guanidine (B92328). researchgate.netchemicalbook.com Specific impurities are often synthesized directionally for use as standards. For example, a patented method for synthesizing Trimethoprim Impurity F, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, involves reacting 3-bromo-4,5-dimethoxybenzaldehyde (B129006) with other reagents in a multi-step process. Another patent describes a general method for preparing impurities like A, E, F, and G by condensing different TMP methyl ether compounds with a cyclizing agent like guanidine nitrate. google.com Research has also led to the isolation and identification of process impurities such as 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine from commercial drug lots. nih.gov

Deuterated Analogues: Deuterated versions of trimethoprim are frequently used as internal standards for bioanalytical studies. For example, Trimethoprim-d3, where a methoxy (B1213986) group on the benzene (B151609) ring is deuterated, is commercially available and used for quantification of trimethoprim by GC- or LC-MS. caymanchem.com Its formal name is 5-(3,5-dimethoxy-4-(methoxy-d3)benzyl)pyrimidine-2,4-diamine. caymanchem.com Similarly, Trimethoprim-d9, where all three methoxy groups are deuterated, is also used as a stable isotope-labeled internal standard. medchemexpress.com The synthesis of these compounds involves using deuterated precursors, such as deuterated trimethoxybenzaldehyde, in established synthetic routes for trimethoprim. chemicalbook.comyoutube.com

Below is a table summarizing some key trimethoprim impurities and their synthetic precursors.

Table 1: Synthetic Precursors for Selected Trimethoprim Impurities

Impurity Name Type Key Synthetic Precursors
N2-Methyl Trimethoprim-D3 Deuterated Trimethoprim, Trideuteromethyl iodide (CD3I)
Trimethoprim Impurity F Non-Deuterated 3-bromo-4,5-dimethoxybenzaldehyde, Guanidine
2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine Non-Deuterated 4-ethoxy-3,5-dimethoxybenzaldehyde, Guanidine
Trimethoprim-d3 Deuterated 3,5-dimethoxy-4-(methoxy-d3)benzaldehyde, Guanidine

Assessment of Isotopic Purity and Chemical Purity of Synthesized Reference Materials

The qualification of a reference material requires a thorough assessment of its identity, chemical purity, and, for isotopically labeled compounds, isotopic purity. sigmaaldrich.com

Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS), particularly when coupled with a separation technique like ultra-performance liquid chromatography (UPLC-HRMS), is a powerful tool for determining isotopic purity. nih.govresearchgate.net The method relies on the ability of HRMS to resolve and accurately measure the mass-to-charge ratio (m/z) of the different isotopologs (molecules that differ only in their isotopic composition). nih.gov For N2-Methyl Trimethoprim-D3, the analysis would involve integrating the ion signals corresponding to the non-deuterated (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms. The isotopic purity is then calculated based on the relative abundance of the desired d3 isotopolog compared to the total abundance of all related isotopologs. researchgate.netrsc.org

Table 2: Example UPLC-HRMS Data for Isotopic Purity Calculation of N2-Methyl Trimethoprim-D3

Isotopolog Theoretical m/z Measured m/z Relative Abundance (%)
d0 291.1506 291.1505 0.1
d1 292.1569 292.1568 0.3
d2 293.1632 293.1631 1.1
d3 294.1694 294.1693 98.5

Note: Isotopic Purity (d3) = [Abundance(d3) / (Sum of Abundances d0 to d3)] x 100% = 98.5%

Chemical Purity Assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method used to determine the chemical purity of a reference standard with high accuracy. oxinst.com The technique is inherently quantitative because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. oxinst.comscribd.com To assess purity, a precisely weighed amount of the synthesized material (e.g., N2-Methyl Trimethoprim-D3) is dissolved with a precisely weighed amount of a high-purity, certified internal standard (e.g., maleic acid, dimethylterephthalate). researchgate.net By comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated without requiring a specific reference standard of the analyte itself. scribd.com Other methods like HPLC are also used to profile and quantify other chemical impurities. researchgate.net

Table 3: Example of Chemical Purity Calculation using qNMR

Parameter Analyte (N2-Methyl Trimethoprim-D3) Internal Standard (Maleic Acid)
Weight (mg) 10.50 5.20
Molecular Weight ( g/mol ) 293.34 116.07
Purity of Standard (%) - 99.9
Number of Protons (for selected signal) 6 (two OCH3 groups) 2 (=CH protons)
Integral of Signal 1.85 1.00

Note: The purity is calculated using a standard formula that relates the weights, molecular weights, signal integrals, and number of protons of the analyte and the internal standard.


Academic and Regulatory Science Perspectives on N2 Methyl Trimethoprim D3 Impurity Control

Interpretation of International Conference on Harmonisation (ICH) Guidelines on Impurities for Deuterated Compounds

The control of impurities in pharmaceutical products is primarily governed by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances and ICH Q3B for impurities in new drug products. ich.orgeuropa.eu These guidelines provide a framework for reporting, identifying, and qualifying impurities based on established thresholds. However, the application of these guidelines to deuterated compounds, such as those containing the impurity N2-Methyl Trimethoprim-D3, presents unique challenges that are not explicitly addressed in the current documents. digitellinc.comnih.gov

A significant point of discussion revolves around how to classify isotopic variants—molecules that differ only in their isotopic composition (isotopologues). It is practically impossible to synthesize a deuterated active pharmaceutical ingredient (API) with 100% isotopic purity, meaning lower-deuterated or non-deuterated versions of the API will always be present to some extent. nih.govresearchgate.net There is mounting concern within the pharmaceutical industry that, in the absence of specific guidance, regulatory agencies might default to treating these isotopologues as standard chemical impurities under ICH Q3A. researchgate.net The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has formed a working group to address these specific challenges, aiming to develop a science-based approach for the synthesis, analysis, and control of deuterated APIs. digitellinc.comnih.govrti.org

For a distinct chemical impurity like N2-Methyl Trimethoprim-D3, which has a different covalent structure from the parent deuterated trimethoprim (B1683648) (due to the addition of a methyl group), the standard ICH Q3A/Q3B guidelines are generally considered applicable. jpionline.org The impurity is not an isotopologue of the parent drug but a related substance formed as a byproduct or degradation product. Therefore, its control is subject to the standard reporting, identification, and qualification thresholds.

Research into Risk-Based Approaches for Impurity Control of Deuterated Substances

A risk-based approach is a cornerstone of modern pharmaceutical development and manufacturing, as encouraged by guidelines like ICH Q9 (Quality Risk Management). This methodology is increasingly being applied to the control of all impurities, including those in deuterated substances. nih.gov A risk-based strategy for controlling an impurity like N2-Methyl Trimethoprim-D3 involves a systematic process to assess, control, communicate, and review risks to the quality of the drug product across its lifecycle.

The application of this approach involves several key steps:

Risk Identification: This step involves identifying all potential impurities, including process-related impurities like N2-Methyl Trimethoprim-D3, starting materials, byproducts, and degradation products. nih.gov For deuterated compounds, this also includes considering isotopic impurities.

Risk Analysis: The likelihood of an impurity's presence and the severity of its potential harm are evaluated. This involves understanding the manufacturing process, the fate and purge of the impurity, and its toxicological profile. triphasepharmasolutions.comnih.gov For instance, the potential for carryover of an impurity can be assessed by considering its physicochemical properties (e.g., reactivity, solubility, volatility) in relation to the process conditions. triphasepharmasolutions.com

Risk Evaluation: The identified and analyzed risk is compared against given risk criteria. This determines whether the impurity level is acceptable or requires mitigation. For N2-Methyl Trimethoprim-D3, this would mean comparing its observed level to the qualification thresholds outlined in ICH guidelines. ich.org

Risk Control: When the risk is deemed unacceptable, strategies are implemented to reduce it. This can include optimizing the manufacturing process to minimize impurity formation or adding purification steps to remove it. triphasepharmasolutions.com The goal is to ensure the level of the impurity is consistently below the qualified safety limit.

This structured approach allows manufacturers to focus resources on the impurities that pose the greatest risk to patient safety and ensures a robust control strategy is in place. nih.gov

Scientific Justification for Reporting Thresholds and Identification Limits for N2-Methyl Trimethoprim-D3

The scientific justification for setting reporting and identification thresholds for any chemical impurity, including N2-Methyl Trimethoprim-D3, is rooted in the ICH Q3A and Q3B guidelines. ich.orgeuropa.eu The principle is to ensure patient safety by controlling impurities to levels that have been qualified through toxicological studies or clinical experience. ich.org The specific thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug substance, which correlates directly with the total daily intake (TDI) of the impurity.

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. It ensures that regulatory agencies are aware of the impurities present in a new drug substance. europa.eu

Identification Threshold: This is the level above which the chemical structure of an impurity must be determined. europa.eu Identifying the structure is the first step in understanding its potential toxicological properties.

Qualification Threshold: This is the level above which an impurity must be qualified, meaning data must be generated to establish its biological safety at the specified concentration. ich.orgjpionline.org

The table below summarizes the standard ICH Q3A thresholds. The applicable threshold for N2-Methyl Trimethoprim-D3 would be determined by the MDD of the deuterated trimethoprim drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
(Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2)). ich.org

For example, if the MDD of deuterated trimethoprim were 500 mg, the identification threshold for N2-Methyl Trimethoprim-D3 would be 0.10% (equivalent to a TDI of 0.5 mg), as this is lower than the 1.0 mg TDI cap. Lower thresholds may be justified for impurities that are known to be unusually potent or toxic. ich.orgeuropa.eu

The Concept of Isotopic Purity vs. Chemical Purity in Deuterated APIs: Implications for Impurity Definition and Control

A critical distinction in the quality control of deuterated APIs is the difference between chemical purity and isotopic purity. rsc.org Misunderstanding this concept can lead to scientifically inappropriate control strategies.

Chemical Purity: This refers to the absence of substances with a different chemical structure. jpionline.org N2-Methyl Trimethoprim-D3 is a chemical impurity because it is a different molecule from deuterated trimethoprim. Control of such impurities falls squarely under the established ICH Q3A/Q3B framework.

Isotopic Purity: This refers to the percentage of the API molecules that contain the deuterium (B1214612) isotope at the intended position(s). synmr.in For a compound like Trimethoprim-D3, the isotopic profile will include not only the desired d3 species but also small amounts of d0, d1, and d2 species (isotopologues) due to the incomplete deuteration during synthesis. nih.gov These isotopologues are not chemical impurities in the traditional sense.

Implications for Impurity Definition and Control: The primary implication is that isotopologues should not be treated as conventional chemical impurities. nih.govacs.org It is nearly impossible to separate mixtures of isotopologues using standard purification techniques due to their virtually identical physical properties. researchgate.net Furthermore, treating each isotopologue as a separate impurity and applying ICH thresholds would create an unmanageable and scientifically questionable set of specifications.

The emerging scientific consensus, promoted by groups like the IQ Consortium, is that the entire isotopic distribution should be considered an inherent characteristic of the deuterated API. researchgate.netacs.org The control strategy, therefore, should focus on:

Characterizing the Isotopic Profile: Using advanced analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to accurately determine the distribution of all isotopologues. rsc.orgresearchgate.net

Ensuring Consistency: Demonstrating that the manufacturing process consistently produces a predefined and well-characterized isotopic distribution profile from batch to batch.

Future Directions and Emerging Research Avenues in Deuterated Impurity Analysis

Advancements in High-Throughput Screening for Impurity Detection

The pharmaceutical industry faces increasing pressure to accelerate drug development timelines while ensuring product quality and safety. pharmasalmanac.com High-Throughput Screening (HTS) has emerged as a transformative technology to meet these demands by enabling the rapid testing of a vast number of compounds. pharmtech.com Initially used for identifying potential drug candidates, HTS principles are now being applied to process development and impurity analysis. pharmasalmanac.compharmtech.com

Future advancements in HTS for impurity detection are focused on the integration of greater automation and miniaturization. Automated liquid-handling robots are becoming faster and more precise, allowing for cost-effective screening with minimal reagent consumption. pharmtech.com Miniaturized platforms, such as microfluidics and nanodispensing technologies, further enhance throughput. pharmtech.com The incorporation of state-of-the-art analytical techniques into HTS platforms, particularly affinity selection mass spectrometry (ASMS), is expanding the scope of impurity analysis. pharmtech.comlonza.com These innovations allow for the rapid screening of synthesis and purification conditions to minimize the formation of impurities like N2-Methyl Trimethoprim-D3 in the production of deuterated reference standards.

Advancement in HTSDescriptionImpact on Deuterated Impurity Analysis
Automation & Robotics Use of advanced liquid-handling robots for sample preparation and analysis. pharmtech.comIncreases speed and reproducibility of impurity testing; reduces human error.
Miniaturization Shrinking assay volumes using microfluidics and nanodispensing technologies. pharmtech.comReduces consumption of costly deuterated standards and reagents; allows for more extensive screening.
Advanced Analytical Integration Incorporation of highly sensitive techniques like Affinity Selection Mass Spectrometry (ASMS) into the HTS workflow. pharmtech.comEnables rapid and specific detection of trace-level impurities in complex matrices.
High-Content Imaging Provides multi-parametric cellular data, becoming more common in high-throughput formats. pharmtech.comWhile less direct for chemical impurity, can be used to screen for unexpected biological activity of impurities.

Application of Computational Chemistry and Machine Learning for Predicting Impurity Formation

A significant shift in impurity management involves moving from reactive detection to proactive prediction. Computational chemistry and machine learning (ML) are at the forefront of this paradigm shift. zamann-pharma.com These in-silico approaches leverage algorithms and large datasets to forecast the formation of impurities, including by-products from side reactions or degradation products. zamann-pharma.comopenreview.net

Computational/ML ApproachPrincipleApplication in Impurity Prediction
Predictive Models (General) Algorithm-based frameworks that analyze historical and experimental data to forecast impurity occurrence. zamann-pharma.comEarly identification of potential impurities in drug substances, aiding in risk assessment. zamann-pharma.com
Graph-Neural Networks (e.g., ASKCOS) Represents molecules as graphs and uses neural networks to predict the outcome of chemical reactions. openreview.netPredicts likely side-products and by-products in a given synthetic step.
AI-Assisted Propagation Analysis Tracks how impurities from raw materials or previous synthetic steps might react and evolve through a multi-step synthesis. openreview.netchemrxiv.orgProvides a comprehensive impurity profile for the final product, including propagated impurities.
Ensemble Modeling Combines predictions from multiple different models (e.g., graph-based, language-based) to improve overall accuracy and coverage. openreview.netnih.govEnhances the reliability of impurity predictions, reducing the chances of missing unexpected by-products.

Development of Novel Analytical Technologies for Ultrasensitive Trace Impurity Detection

Ensuring the purity of pharmaceutical compounds requires analytical methods capable of detecting and quantifying impurities at extremely low levels. The evolution of analytical technology has been pivotal in this regard, moving towards greater sensitivity and specificity. biomedres.us While traditional techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are still used, the focus has shifted to more powerful, hyphenated systems. biomedres.usresearchgate.net

Technologies such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses in modern impurity analysis due to their high sensitivity and ability to provide structural information. researchgate.net The emergence of High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in mass measurement, facilitating the identification of unknown impurities. apacsci.com Other promising technologies include Supercritical Fluid Chromatography (SFC), which is effective for complex matrices, and nano-analytical techniques that hold the potential for unprecedented levels of detection. apacsci.com For an impurity like N2-Methyl Trimethoprim-D3, these ultrasensitive methods are essential for confirming its presence or absence at trace levels in a batch of a deuterated standard, thereby guaranteeing the standard's high purity. tandfonline.com

Analytical TechnologyPrincipleAdvantage for Trace Impurity Detection
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netExcellent for quantifying known impurities at very low concentrations in complex matrices.
HRMS Provides highly accurate mass measurements, allowing for the determination of elemental composition. apacsci.comCrucial for identifying and elucidating the structure of unknown impurities.
SFC Uses a supercritical fluid as the mobile phase, offering different selectivity compared to HPLC. apacsci.comEffective for chiral separations and analysis of complex mixtures with improved resolution.
LC-NMR Directly couples an LC system to an NMR spectrometer for structural analysis of separated compounds. researchgate.netProvides definitive structural information of impurities without the need for isolation.
Fast Fourier Transform Cyclic Voltammetry An electrochemical method capable of determining sub-nanomolar concentrations of specific compounds. nih.govOffers extremely high sensitivity for electroactive impurities, is fast, and cost-effective. nih.gov

Standardization and Inter-laboratory Harmonization of Deuterated Impurity Analysis Methods

The reliability of analytical data is foundational to pharmaceutical quality control. For this data to be universally accepted, the methods used to generate it must be standardized and harmonized across different laboratories. zamann-pharma.com This ensures that results are consistent, comparable, and reproducible, regardless of where the analysis is performed. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A/B, that establish thresholds for reporting, identifying, and qualifying impurities. zamann-pharma.com

A critical component of standardization is comprehensive method validation, which assesses parameters like specificity, linearity, range, accuracy, and precision. nih.gov For deuterated internal standards, a key challenge is managing cross-signal contributions, where the presence of an unlabeled drug as an impurity in the deuterated standard can interfere with the analysis of the target analyte. tandfonline.com Therefore, the characterization report for a deuterated standard must clearly specify the levels of any unlabeled material. tandfonline.comindustry.gov.au The future in this area involves establishing universally accepted protocols and certified reference materials for deuterated compounds, similar to how VSMOW (Vienna Standard Mean Ocean Water) is used for water isotope calibration, to ensure inter-laboratory agreement on purity assessments. wikipedia.org

Harmonization GoalKey ActivitiesImportance for Deuterated Standards
Standardized Methodologies Development of common analytical procedures (e.g., for HPLC, LC-MS) for specific impurity analyses.Ensures that the purity of a standard like N2-Methyl Trimethoprim-D3 is assessed consistently across suppliers and users.
Inter-laboratory Studies Conducting round-robin tests where multiple labs analyze the same sample to assess method reproducibility.Validates the robustness of the analytical method and identifies potential sources of variability.
Certified Reference Materials (CRMs) Using highly characterized materials with certified purity values as a benchmark for calibration and quality control.Provides a common reference point to ensure accuracy and comparability of measurements.
Clear Reporting Standards Establishing guidelines for what information must be included in a Certificate of Analysis, such as isotopic purity and levels of unlabeled impurities. tandfonline.comindustry.gov.auAllows end-users to accurately assess the quality of the deuterated standard and its fitness for purpose.

Exploration of Bioanalytical Methods for Impurity Fate in Pre-clinical Models (Focus on analytical methodology, not pharmacological effects)

Bioanalysis involves the quantitative measurement of drugs, their metabolites, and other substances within biological samples such as plasma, urine, and tissues. researchgate.netnih.gov This field is critical for understanding the pharmacokinetic profile of a drug. While typically focused on the active pharmaceutical ingredient (API), these methodologies can be adapted to study the fate of impurities in pre-clinical models. The focus here is not on the biological effect of the impurity, but on the analytical methods required to track it. researchgate.net

A robust bioanalytical method involves several key stages: sample collection, extensive sample preparation to remove interfering components from the complex biological matrix, and finally, sensitive analysis. nih.govasianjpr.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). asianjpr.comresearchgate.net The analytical method of choice is often LC-MS/MS due to its exceptional selectivity and sensitivity, which are necessary to detect trace levels of compounds in a biological system. nih.govresearchgate.net

Future research in this area will focus on developing and validating highly specific methods that can distinguish a deuterated impurity, like N2-Methyl Trimethoprim-D3, from the deuterated API, the non-deuterated API, and their respective metabolites, all within the same sample. This presents a significant analytical challenge that requires high-resolution chromatography and mass spectrometry to ensure that the fate of the impurity can be accurately monitored and quantified. nih.gov

Bioanalytical StepMethodologyConsideration for Impurity Fate Studies
Sample Preparation Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation. asianjpr.comThe extraction method must be optimized to efficiently recover the impurity of interest, which may have different physicochemical properties than the API.
Chromatographic Separation High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). researchgate.netCrucial for separating the impurity from the API and their respective metabolites to prevent co-elution and ensure accurate quantification.
Detection and Quantification Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its sensitivity and selectivity. nih.govRequires careful selection of precursor and product ions to differentiate between the deuterated impurity and other closely related structures.
Method Validation Assessing accuracy, precision, selectivity, stability, and recovery according to regulatory guidelines. nih.govasianjpr.comThe method must be proven to be reliable for quantifying the specific impurity in the biological matrix, free from interference from other components.

Green Chemistry Approaches for Sustainable Impurity Control and Synthesis of Reference Standards

Green chemistry, also known as sustainable chemistry, is a framework that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Its 12 principles provide a guide for making chemical synthesis more environmentally friendly, a goal of increasing importance for the pharmaceutical industry. numberanalytics.comnih.gov These principles advocate for waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. numberanalytics.comnumberanalytics.com

Applying green chemistry to the synthesis of reference standards like N2-Methyl Trimethoprim-D3 offers a dual benefit. Firstly, it promotes the sustainable manufacturing of the standard itself by minimizing waste and using less hazardous materials. rsc.orgjocpr.com Strategies include replacing traditional volatile organic solvents with greener alternatives like water or supercritical CO2, and using catalytic reactions which are more efficient and generate less waste than stoichiometric reagents. numberanalytics.comjocpr.com Secondly, green chemistry principles can lead to cleaner synthetic pathways that inherently produce fewer impurities. nih.gov By designing more selective reactions, the formation of by-products such as N2-Methyl Trimethoprim-D3 can be minimized, simplifying purification and leading to a higher quality reference standard. researchgate.netinstituteofsustainabilitystudies.com

Green Chemistry PrincipleApplication in Synthesis of Reference Standards
Prevention Designing synthetic routes that generate minimal waste from the outset. nih.gov
Atom Economy Maximizing the incorporation of all materials from the reactants into the final product, reducing by-products. numberanalytics.com
Safer Solvents & Auxiliaries Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. jocpr.cominstituteofsustainabilitystudies.com
Catalysis Using selective catalytic reagents instead of stoichiometric ones to improve efficiency and reduce waste. mdpi.comnumberanalytics.com
Real-time Analysis Monitoring chemical reactions in real-time to prevent the formation of hazardous substances and by-products. nih.govinstituteofsustainabilitystudies.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying N2-Methyl Trimethoprim-D3 in biological matrices, and how should isotope-labeled standards be validated?

  • Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Isotope-labeled internal standards (e.g., trimethoprim-d3) must be validated for purity (>94%) and stability under storage conditions (0–6°C) to ensure accuracy . Calibration curves should incorporate matrix-matched standards to account for ion suppression/enhancement effects. Quality control samples (low, medium, high concentrations) must be included in each batch to monitor precision and accuracy .

Q. What synthetic routes are feasible for preparing N2-Methyl Trimethoprim-D3, and what solvents are optimal for alkylation reactions?

  • Methodology : N2-methylation typically involves methyl hydrazine or analogous reagents under controlled conditions. Solvents like methanol, isopropanol, or acetonitrile are preferred due to their compatibility with pyrazolidinone intermediates . Reaction progress should be monitored via NMR or HPLC to confirm methyl group incorporation and minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >99.0% purity .

Q. How can researchers ensure the stability of N2-Methyl Trimethoprim-D3 during storage and handling?

  • Methodology : Store the compound at 0–6°C in airtight, light-resistant containers to prevent deuterium loss and degradation. Regular stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) should validate shelf life. Analytical checks (e.g., mass spectrometry) are required to detect isotopic scrambling or oxidation byproducts .

Advanced Research Questions

Q. How can discrepancies in LC-MS/MS data for N2-Methyl Trimethoprim-D3 be resolved when analyzing complex biological samples?

  • Methodology : Contradictions often arise from matrix effects or co-eluting impurities. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters and confirm fragmentation patterns . Method optimization should include:

  • Sample pre-treatment : Solid-phase extraction (SPE) to remove interfering compounds.
  • Ion source tuning : Adjust ionization parameters (e.g., collision energy) to enhance specificity for the deuterated analog .
  • Cross-validation : Compare results with alternative techniques (e.g., nuclear magnetic resonance) to resolve ambiguities .

Q. What strategies are effective for optimizing N2-alkylation reactions to minimize impurities in Trimethoprim analogs?

  • Methodology : Screen oxidizing agents (e.g., mCPBA, oxone) and reaction temperatures to suppress over-alkylation or ring-opening byproducts . Kinetic studies using in-situ FTIR or Raman spectroscopy can identify optimal reaction endpoints. For deuterated analogs, ensure deuterium retention by avoiding protic solvents and acidic conditions during workup .

Q. How do regulatory guidelines (e.g., ICH Q3) inform impurity profiling for N2-Methyl Trimethoprim-D3 in preclinical studies?

  • Methodology : Follow ICH Q3A(R2) and Q3B(R2) thresholds for reporting, identifying, and qualifying impurities. Structural elucidation of unknown impurities (>0.10%) requires HRMS, NMR, and spiking experiments with synthetic reference materials. For genotoxic impurities, adhere to ICH M7 guidelines by conducting Ames tests or computational toxicity assessments .

Data and Compliance Considerations

Q. What metadata must be documented when using N2-Methyl Trimethoprim-D3 in experimental protocols?

  • Requirements : Report the compound’s CAS RN (1189923-38-3), manufacturer, batch-specific purity, and storage conditions. Include validation data for isotopic enrichment (e.g., 99 atom% D) and chromatographic purity (e.g., HPLC traces) to ensure reproducibility .

Q. How should researchers address ethical and reproducibility concerns when publishing studies involving deuterated impurities?

  • Guidelines : Disclose all synthetic and analytical protocols in supplementary materials. Raw data (e.g., NMR spectra, mass chromatograms) must be archived in public repositories (e.g., GitHub, Zenodo) to enable independent verification . Ethical compliance includes documenting safety protocols for handling biohazardous reagents and waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.